Product packaging for 2,4-Thiazolidinedione, 3-allyl-(Cat. No.:CAS No. 39137-27-4)

2,4-Thiazolidinedione, 3-allyl-

Cat. No.: B3052173
CAS No.: 39137-27-4
M. Wt: 157.19 g/mol
InChI Key: LCUIYFVDGMBHBA-UHFFFAOYSA-N
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Description

Significance of the 2,4-Thiazolidinedione (B21345) Scaffold as a Privileged Structure

The 2,4-thiazolidinedione (TZD) core is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and two carbonyl groups at positions 2 and 4. mdpi.com It is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity, thus exhibiting a wide range of biological activities. nih.govresearchgate.net

The versatility of the TZD scaffold stems from the ability to introduce various substituents at the 3- and 5-positions of the ring, allowing for the fine-tuning of its physicochemical properties and biological activity. mdpi.comencyclopedia.pub This has led to the discovery of TZD derivatives with a broad spectrum of therapeutic potential. nih.govnih.gov

Table 1: Documented Biological Activities of the 2,4-Thiazolidinedione Scaffold

Biological Activity Description Key Molecular Targets/Mechanisms
Antihyperglycemic Improves insulin (B600854) sensitivity and lowers blood glucose levels. mdpi.comsphinxsai.com Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activation. encyclopedia.pubnih.gov
Anticancer Inhibits the growth of various cancer cell lines. nih.gov Induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.gov
Antimicrobial Active against a range of bacteria and fungi. nih.govmdpi.com Inhibition of cytoplasmic Mur ligases. mdpi.com
Anti-inflammatory Reduces inflammation. nih.gov Modulation of inflammatory pathways.
Antioxidant Scavenges reactive oxygen species (ROS). mdpi.com Direct radical scavenging and modulation of antioxidant enzymes. mdpi.com
Anticonvulsant Shows potential in controlling seizures. nih.gov Modulation of ion channels or neurotransmitter receptors.

| Antitubercular | Exhibits activity against Mycobacterium tuberculosis. nih.gov | Inhibition of essential mycobacterial enzymes. |

The TZD moiety is a key component in several marketed drugs, most notably the "glitazone" class of antidiabetic agents like Pioglitazone and Rosiglitazone, which function as selective agonists of PPAR-γ. nih.govnih.gov The success of these drugs has spurred further research into the potential of the TZD scaffold for other therapeutic applications.

Rationale for N-Allyl Substitution on the Thiazolidinedione Core

The nitrogen atom at position 3 of the 2,4-thiazolidinedione ring is a critical point for chemical modification. Substitution at this position significantly influences the molecule's conformation, electronic properties, and ultimately its interaction with biological targets. The introduction of an allyl group (–CH₂–CH=CH₂) at this position is a strategic choice for several reasons:

Conformational Effects: The sp² hybridized carbons of the allyl group introduce a degree of conformational rigidity, which can be advantageous for optimizing the molecule's spatial arrangement within the binding pocket of a target protein.

Pharmacokinetic Modulation: The allyl group can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be used to improve the drug-like characteristics of a compound.

Bioactivity Enhancement: The double bond in the allyl group is an electron-rich feature that can participate in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues in an enzyme's active site. Research has shown that the presence of an N-allyl group can lead to potent biological activity. For instance, in a series of 3,5-disubstituted-thiazolidine-2,4-dione hybrids, the replacement of a benzyl (B1604629) group with an allyl group resulted in significantly enhanced inhibitory activity against α-amylase and α-glucosidase. nih.gov

Overview of Academic Research Trajectories for 2,4-Thiazolidinedione, 3-allyl- and its Derivatives

Academic research on 2,4-Thiazolidinedione, 3-allyl- and its derivatives has primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. The general approach involves the synthesis of the N-allyl TZD core, followed by the introduction of various substituents at the 5-position, often through a Knoevenagel condensation reaction. researchgate.netnih.gov

The resulting libraries of compounds are then screened for a range of biological activities. Key research areas include:

Antimicrobial Agents: A significant body of research has explored the potential of N-allyl TZD derivatives as antibacterial and antifungal agents. e3s-conferences.org Studies have shown that the nature of the substituent at the 5-position plays a crucial role in determining the antimicrobial spectrum and potency.

Anticancer Agents: The anticancer potential of TZD derivatives has been extended to N-allyl substituted compounds. Research has investigated their cytotoxic effects on various cancer cell lines and their mechanisms of action, which may involve the induction of apoptosis or inhibition of specific signaling pathways. researchgate.net

Enzyme Inhibitors: As exemplified by the enhanced inhibition of α-amylase and α-glucosidase, N-allyl TZD derivatives are being investigated as inhibitors of various enzymes implicated in disease. nih.gov This includes enzymes involved in metabolic disorders and other pathological processes.

The synthesis of derivatives such as 3-allyl-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (a rhodanine (B49660) analog) highlights the ongoing efforts to create and characterize new chemical entities based on the N-allyl TZD scaffold for potential therapeutic applications. mdpi.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B3052173 2,4-Thiazolidinedione, 3-allyl- CAS No. 39137-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUIYFVDGMBHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192384
Record name 2,4-Thiazolidinedione, 3-allyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39137-27-4
Record name 3-(2-Propen-1-yl)-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39137-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-allyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Thiazolidinedione, 3-allyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

N-Alkylation Approaches for 3-Allyl-2,4-thiazolidinediones

The introduction of the allyl group at the nitrogen atom (N-3) of the 2,4-thiazolidinedione (B21345) ring is a critical step in the synthesis of the title compound.

Conventional synthesis of N-alkyl-2,4-thiazolidinediones typically involves the deprotonation of the 2,4-thiazolidinedione core, followed by a nucleophilic substitution reaction with an appropriate alkyl halide. researchgate.net In the case of 3-allyl-2,4-thiazolidinedione, this is achieved by reacting 2,4-thiazolidinedione with an allyl halide, such as allyl bromide. nih.gov The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the nitrogen atom, making it a more potent nucleophile. researchgate.net One-pot synthetic protocols have also been developed where 2,4-thiazolidinedione is reacted with an aldehyde and an alkyl halide simultaneously under basic conditions, often with sonication to promote the reaction. nih.gov

In a move towards more environmentally benign synthetic methods, ionic liquids have been employed as green solvents for the N-alkylation of 2,4-thiazolidinediones. researchgate.netrsc.org The use of room temperature ionic liquids, such as [bmim]PF6, has been shown to significantly enhance the reaction rate and improve the yields of N-substituted products. researchgate.net This approach offers a milder and more efficient alternative to conventional methods that often require harsh reaction conditions. researchgate.net

Functionalization at Position 5 via Knoevenagel Condensation

The active methylene (B1212753) group at the 5-position of the 3-allyl-2,4-thiazolidinedione ring is a key site for further functionalization, most commonly through the Knoevenagel condensation. researchgate.netwikipedia.org This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically in the presence of a weak base as a catalyst, to form a 5-arylidene or 5-alkylidene derivative. researchgate.netwikipedia.org

The Knoevenagel condensation is a versatile and widely used method for creating carbon-carbon double bonds and is crucial in the synthesis of a variety of derivatives of 3-allyl-2,4-thiazolidinedione. researchgate.netresearchgate.net Various catalysts and reaction conditions have been explored to optimize this reaction, including the use of piperidine (B6355638) in ethanol (B145695) or toluene, anhydrous sodium acetate (B1210297) in acetic acid, and even green catalysts like baker's yeast. researchgate.netrsc.orgresearchgate.net The resulting products are often α,β-unsaturated ketones. wikipedia.org For instance, the reaction of N-allylrhodanine (a related thione derivative) with p-nitrobenzaldehyde in acetic acid yields the corresponding 5-(4-nitrobenzylidene) derivative. mdpi.com

Strategies for Derivatization of the N-Allyl-2,4-thiazolidinedione Scaffold

The 3-allyl-2,4-thiazolidinedione scaffold serves as a versatile building block for the synthesis of more complex molecules. nih.govmdpi.comresearchgate.net Derivatization can be achieved at both the N-3 and C-5 positions. researchgate.net

One common strategy involves a one-pot reaction combining Knoevenagel condensation and N-allylation. researchgate.net This allows for the simultaneous introduction of substituents at both the C-5 and N-3 positions. researchgate.net Another approach is the 1,3-dipolar cycloaddition reaction of N-allyl-5-arylidenethiazolidine-2,4-diones with arylnitrile oxides to produce novel isoxazoline (B3343090) derivatives. researchgate.net

Furthermore, the allyl group itself can be a site for further modification, although this is less commonly explored in the literature compared to C-5 functionalization. The double bond of the allyl group could potentially undergo various addition reactions to introduce further diversity into the molecular structure.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry, UV-Vis)

The structural confirmation of 3-allyl-2,4-thiazolidinedione and its derivatives relies on a combination of spectroscopic techniques. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. doi.org Key vibrational bands include the C=O stretching of the dione (B5365651) moiety, typically observed in the range of 1650–1750 cm⁻¹, and the C-S stretching vibration. For derivatives, the presence of other functional groups introduced during synthesis can also be confirmed. For example, in a rhodanine (B49660) derivative, the thiocarbonyl (C=S) vibration is observed around 1217 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the detailed structure. doi.org

In ¹H NMR, the allyl group exhibits characteristic signals. The vinyl protons typically appear in the region of δ 5.0–6.0 ppm, showing distinct splitting patterns. The methylene protons attached to the nitrogen (N-CH₂) also have a characteristic chemical shift. researchgate.net For 5-substituted derivatives, the chemical shift of the vinylidene proton can indicate the stereochemistry (Z or E isomer) of the exocyclic double bond. mdpi.com

In ¹³C NMR, the carbonyl carbons of the thiazolidinedione ring and the carbons of the allyl group can be readily identified. doi.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). doi.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. doi.orgresearchgate.net The presence of chromophores, such as the thiazolidinedione ring and any aromatic substituents introduced via Knoevenagel condensation, will result in characteristic absorption bands. mdpi.com

The following table summarizes the key spectroscopic data for 3-allyl-2,4-thiazolidinedione and related derivatives based on available literature.

TechniqueFunctional Group/ProtonCharacteristic Signal/ShiftReference
IR C=O (dione)1650–1750 cm⁻¹
C=S (thione derivative)~1217 cm⁻¹ mdpi.com
¹H NMR Vinyl protons (allyl)δ 5.0–6.0 ppm
N-CH₂ (allyl)δ 4.31–4.33 ppm (d) researchgate.net
=CH (exocyclic, Z-isomer)~δ 7.93 ppm mdpi.com
¹³C NMR C=S (thione derivative)δ 193.2 ppm mdpi.com
C=O (dione)δ 166.9 ppm mdpi.com

Structure Activity Relationship Sar and Pharmacophore Analysis

Influence of the N-Allyl Moiety on Receptor Binding and Bioactivity

The substitution at the N-3 position of the 2,4-thiazolidinedione (B21345) ring is a critical determinant of the molecule's interaction with biological targets. While the acidic proton at the N-3 position is often considered a key pharmacophoric feature for the activation of certain receptors like PPARγ, strategic substitutions at this position can modulate activity or direct the compound towards other targets. nih.gov

The introduction of an allyl group at the N-3 position creates a distinct chemical entity, 3-allyl-2,4-thiazolidinedione. This substitution can influence the molecule's electronic and steric properties, thereby affecting its binding affinity and efficacy at various receptors. Research into N-substituted TZD derivatives has shown that these modifications can lead to a range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com For instance, studies on various N-substituted TZDs have revealed that the nature of the substituent dictates the compound's therapeutic potential, moving beyond the traditional antidiabetic applications associated with unsubstituted N-3 TZDs. nih.govresearchgate.net The allyl group, with its reactive double bond, offers potential for further functionalization and can participate in specific interactions within a receptor's binding pocket, distinguishing its bioactivity from other N-substituted analogues like N-benzyl or N-alkyl derivatives.

Impact of Substituents at Position 5 on Biological Efficacy

The C-5 position of the 2,4-thiazolidinedione ring is a primary site for modification, and the nature of the substituent at this position profoundly influences biological efficacy. researchgate.net For 3-allyl-2,4-thiazolidinedione derivatives, the substituent at C-5 is typically introduced via a Knoevenagel condensation, often resulting in a 5-arylidene moiety. nih.govnih.gov

The biological activity of 5-substituted-3-allyl-2,4-thiazolidinediones is largely dependent on the electronic and steric properties of the substituent. For example, in the context of antimicrobial activity, the presence of different arylidene groups at the C-5 position can lead to varying degrees of potency against different microbial strains. nih.gov Similarly, for other biological targets, such as aldose reductase, the substitution pattern on the 5-arylidene ring is crucial for inhibitory activity. nih.gov The introduction of aromatic rings or hydrogen-bond donor groups can enhance potency. nih.gov

The electrophilic character of the 5-ene moiety in 5-arylidene derivatives may also contribute to their biological effects through covalent interactions with nucleophilic residues in the active sites of target proteins. nih.gov This highlights the importance of the C-5 substituent in not only receptor recognition but also in the mechanism of action.

Below is a table summarizing the impact of various substituents at the C-5 position on the biological activity of TZD derivatives, which provides insights applicable to 3-allyl analogues.

Base ScaffoldC-5 SubstituentObserved Biological ActivityReference
2,4-ThiazolidinedioneArylidene groupsAntimicrobial nih.gov
2,4-ThiazolidinedioneArylidene with additional aromatic ringEnhanced Aldose Reductase Inhibition nih.gov
2,4-ThiazolidinedioneIndole-based groupsAnticancer (CDK6 inhibition) dntb.gov.uanih.gov
2,4-Thiazolidinedione4-HydroxyphenylIncreased Antioxidant Activity mdpi.com

Stereochemical Considerations and Isomerism in N-Allyl-2,4-thiazolidinediones

Stereochemistry can play a significant role in the biological activity of chiral drugs. For N-allyl-2,4-thiazolidinediones, chirality can be introduced at the C-5 position of the thiazolidine (B150603) ring. The spatial arrangement of substituents can lead to different interactions with chiral biological macromolecules like enzymes and receptors, resulting in stereoisomers with varying pharmacological profiles.

While specific studies on the stereoisomers of 3-allyl-2,4-thiazolidinedione are not extensively detailed in the provided results, the general principles of stereochemistry in drug action are applicable. The differential activity of enantiomers is a well-established phenomenon in medicinal chemistry. For TZD derivatives, if the C-5 substituent creates a chiral center, it is highly probable that the (R)- and (S)-enantiomers will exhibit different potencies and possibly different types of biological activity. The synthesis of single enantiomers or the separation of racemic mixtures would be necessary to fully evaluate the stereochemical requirements for optimal activity. Research on other heterocyclic compounds has consistently demonstrated the importance of stereoisomerism in determining therapeutic efficacy. nih.gov

Identification of Key Pharmacophoric Features for Specific Target Interactions

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 3-allyl-2,4-thiazolidinedione derivatives, the key pharmacophoric features can be deduced from SAR studies.

The 2,4-thiazolidinedione ring itself is a core pharmacophoric element, providing a scaffold with hydrogen bond donor (N-H, if unsubstituted) and acceptor (C=O) capabilities. researchgate.net For N-allyl derivatives, the key features include:

The N-allyl group: This moiety can influence solubility, metabolic stability, and can have specific hydrophobic or steric interactions within the binding site.

The 2,4-dione system: The two carbonyl groups are potential hydrogen bond acceptors, crucial for anchoring the molecule in the active site of a target protein.

The C-5 substituent: This is often the primary determinant of target specificity and potency. For instance, in aldose reductase inhibitors, a carboxylic acid function on the N-3 substituent and specific aromatic groups at C-5 were identified as key features. nih.gov For protein tyrosine phosphatase 1B (PTP1B) inhibitors, a bulky lipophilic substituent at the C-5 position is considered favorable. nih.govresearchgate.net

Molecular docking studies are instrumental in elucidating these interactions. For example, docking of TZD derivatives into the PTP1B active site has helped to rationalize their inhibitory properties and identify key binding interactions. nih.gov

Comparative SAR Studies with Other N-Substituted Thiazolidinediones and Analogues

Comparing the SAR of 3-allyl-2,4-thiazolidinediones with other N-substituted analogues provides valuable insights into the role of the N-substituent. For instance, replacing the allyl group with other moieties like benzyl (B1604629), carboxymethyl, or other alkyl groups can significantly alter the biological activity profile.

Studies on N-substituted 2,4-thiazolidinediones have shown that:

N-benzyl derivatives have been explored for their antidiabetic activities. nih.gov

N-acetic acid derivatives have shown potent aldose reductase inhibitory activity, highlighting the importance of an anionic group for this specific target. nih.gov

A comparative analysis suggests that while the C-5 substituent often governs the primary interaction with the target, the N-substituent fine-tunes the potency and can influence the selectivity profile. The allyl group in 3-allyl-2,4-thiazolidinedione offers a unique combination of moderate lipophilicity and the presence of a reactive π-system, which can lead to distinct SAR compared to other N-substituted TZDs. nih.gov

Mechanistic Investigations of Biological Activities

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a primary molecular target for the thiazolidinedione class of compounds. nih.govnih.gov Activation of PPAR-γ is central to the regulation of glucose and lipid metabolism. nih.gov

Molecular Basis of PPAR-γ Activation and Ligand Binding

The activation of PPAR-γ by TZD-based ligands is a well-established mechanism. These agonists bind to the ligand-binding pocket of PPAR-γ, inducing a conformational change in the receptor. This leads to the recruitment of co-activator proteins and the subsequent transcription of target genes. The binding affinity and efficacy of activation can be fine-tuned by the substituents on the TZD core. While numerous TZD derivatives have been studied for their PPAR-γ agonist activity, specific molecular docking and binding affinity data for 3-allyl-2,4-thiazolidinedione are not extensively detailed in the available literature. However, general studies on TZD derivatives indicate that the interaction involves hydrogen bonds and hydrophobic interactions within the receptor's binding site. nih.gov

Downstream Signaling Pathways and Cellular Responses

Upon activation by an agonist, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This initiates a cascade of downstream signaling events.

The cellular responses to PPAR-γ activation are tissue-specific. In adipose tissue, it promotes adipocyte differentiation and increases the storage of fatty acids, thereby removing lipids from circulation. In muscle and liver, it enhances insulin (B600854) sensitivity. nih.gov The activation of PPAR-γ can also lead to enhanced mitochondrial potential and promote cell survival under certain conditions. nih.gov For instance, at concentrations that induce optimal transcriptional activation, TZD-mediated PPAR-γ activation has been shown to protect cells from apoptosis following growth factor withdrawal. nih.gov

Enzyme Inhibitory Mechanisms

In addition to receptor agonism, 3-allyl-2,4-thiazolidinedione and its related structures have been investigated for their potential to inhibit key enzymes involved in metabolic pathways.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are critical enzymes in the digestion of carbohydrates. nih.govscielo.br α-Amylase, found in saliva and the pancreas, begins the process by breaking down large polysaccharides into smaller oligosaccharides. α-Glucosidase, located in the brush border of the small intestine, completes the digestion by hydrolyzing these oligosaccharides into absorbable monosaccharides like glucose. nih.govyoutube.com Inhibition of these enzymes can delay carbohydrate absorption and consequently lower post-prandial blood glucose levels. scielo.br

Research on a series of thiazolidinedione hybrids has shed light on the inhibitory potential of allyl-substituted compounds. Specifically, a derivative featuring an allyl group demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. The reported IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented in the table below. The allyl-containing derivative showed markedly better activity compared to many other benzyl-substituted counterparts in the same study. nih.gov

Table 1: In Vitro Enzyme Inhibitory Activity of an Allyl-Containing Thiazolidinedione Derivative

EnzymeIC₅₀ (μM)
α-Glucosidase9.8 ± 0.047
α-Amylase17.10 ± 0.015

Data sourced from a study on 5-substituted thiazolidinedione hybrids, where the allyl group was part of the C-5 substituent. nih.gov

The mechanism of inhibition by TZD derivatives is often competitive or mixed-type, suggesting that they bind to the active site or an allosteric site on the enzymes, thereby preventing substrate binding and/or catalytic action. nih.gov

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway and the subsequent accumulation of sorbitol are implicated in the development of long-term diabetic complications. eurekaselect.comnih.gov Therefore, inhibiting aldose reductase is a key therapeutic strategy.

The 2,4-thiazolidinedione (B21345) scaffold has been identified as a promising framework for the development of potent aldose reductase inhibitors (ARIs). nih.govresearchgate.net Various derivatives have been synthesized and shown to exhibit significant inhibitory activity, with some compounds displaying IC₅₀ values in the nanomolar range. nih.gov While extensive studies have been conducted on 5-arylidene-2,4-TZDs and other complex derivatives, specific inhibitory data for the simpler 3-allyl-2,4-thiazolidinedione is not prominently available in the reviewed literature. eurekaselect.comnih.gov The general mechanism involves the inhibitor binding to the active site of the aldose reductase enzyme. eurekaselect.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. researchgate.netjuniperpublishers.com It dephosphorylates the insulin receptor and its substrates, leading to an attenuation of the insulin signal. Inhibition of PTP1B is therefore considered a valid therapeutic target to enhance insulin sensitivity. juniperpublishers.com

The 2,4-thiazolidinedione scaffold has been explored for designing PTP1B inhibitors. researchgate.netnih.gov Studies have shown that benzylidene-2,4-thiazolidinedione derivatives can inhibit PTP1B with IC₅₀ values in the low micromolar range. nih.gov The inhibitory mechanism often involves the molecule binding to the active site or a secondary allosteric site of the enzyme. Molecular docking studies of various TZD derivatives have helped in understanding the binding interactions, which often include hydrogen bonds with key residues in the catalytic domain. nih.govresearchgate.net Although the TZD core is a known pharmacophore for PTP1B inhibition, specific kinetic data and detailed mechanistic studies for 3-allyl-2,4-thiazolidinedione itself are not specified in the provided search results.

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The thiazolidinedione scaffold is a recognized structural motif in the design of inhibitors for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme implicated in processes such as tumorigenesis. Research into this class of compounds has shown that specific substitutions on the thiazolidinedione ring are critical for inhibitory potency. For instance, studies have identified potent inhibitors among 5-benzylidene-2,4-thiazolidinedione derivatives, with some compounds exhibiting efficacy in the nanomolar range. The nature of the linkage to the phenyl ring and the configuration at the benzylidene bridge are crucial determinants of activity. Furthermore, it has been noted that N-methylation of the 2,4-thiazolidinedione core can abolish inhibitory effects, highlighting the importance of the substituent at the N-3 position. While various analogues have been synthesized and tested, specific research detailing the direct inhibitory action of 3-allyl-2,4-thiazolidinedione on 15-PGDH is not extensively covered in the available literature.

JNK-Stimulating Phosphatase-1 (JSP-1) Inhibition

Currently, there is limited specific information available from scientific literature regarding the direct inhibitory effect of 3-allyl-2,4-thiazolidinedione on JNK-Stimulating Phosphatase-1 (JSP-1).

Antimicrobial and Antibiofilm Mechanistic Pathways

The 3-allyl-2,4-thiazolidinedione core structure is featured in derivatives that exhibit significant antimicrobial and antibiofilm capabilities. The mechanisms are multifaceted, ranging from general growth inhibition to the disruption of specific molecular pathways essential for microbial survival and community formation.

General Antimicrobial Action (Antibacterial, Antifungal)

Derivatives of the thiazolidin-4-one scaffold are well-documented for their broad-spectrum antimicrobial properties. The substitution at the N-3 position of the ring is considered a key contributor to these activities.

Specific research has been conducted on compounds structurally related to 3-allyl-2,4-thiazolidinedione. For example, a study on 3-allyl-2-iminothiazolidin-4-one derivatives demonstrated notable antifungal and antibacterial activities. In this research, compound 3 (3-allyl-2-((3,4-dichlorophenyl)imino)thiazolidin-4-one) was found to completely inhibit the growth of the fungal pathogen Cryptococcus neoformans at a concentration of 32 µg/mL. Furthermore, other derivatives within the same series showed slight antibacterial effects against a multi-drug resistant strain of Staphylococcus aureus (ATCC 43300) at the same concentration.

Another related compound, a rhodanine (B49660) derivative identified as 4-(5-{[4-oxo-3-allyl-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid, has been reported for its antibiofilm activity. Rhodanine (2-thioxo-4-thiazolidinone), which shares the core ring system, and its derivatives are recognized for a wide array of biological activities.

Interactive Table: Antimicrobial Activity of 3-Allyl-Thiazolidinone Derivatives

Compound Name Derivative Type Target Organism Activity Concentration Source(s)
3-allyl-2-((3,4-dichlorophenyl)imino)thiazolidin-4-one 2-imino-thiazolidin-4-one Cryptococcus neoformans (fungus) Complete growth inhibition 32 µg/mL ,
5, 7, 8, 14, 16 (derivatives of compound 3) 2-imino-thiazolidin-4-one Staphylococcus aureus (ATCC 43300) Slight antibacterial activity 32 µg/mL ,
4-(5-{[4-oxo-3-allyl-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid Rhodanine (2-thioxothiazolidin-4-one) Bacteria (unspecified) Antibiofilm activity Not specified

Specific Antibiofilm Pathway Disruptions (e.g., YycG Histidine Kinase Inhibition)

A significant mechanism underlying the antibiofilm activity of thiazolidinone-based compounds is the inhibition of the sensor histidine kinase YycG. The YycG protein is part of the essential YycFG two-component system in many Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus, where it plays a crucial role in cell wall metabolism and biofilm formation.

Research has focused on derivatives of a lead compound (Compound 2) that possesses a thiazolidinone core and acts as a YycG inhibitor. By targeting the autophosphorylation of YycG, these compounds disrupt the signaling cascade, leading to bactericidal effects against both planktonic cells and, critically, the more resilient bacteria within biofilms. Studies on these derivatives have demonstrated potent biofilm-killing activity against both immature (6-hour-old) and mature (24-hour-old) biofilms of S. epidermidis. The modification of the core thiazolidinone structure has led to the development of new agents with significantly improved bactericidal and biofilm-clearing capabilities compared to the parent compound.

While these studies focus on more complex derivatives, the consistent finding is that the thiazolidinone scaffold is the key pharmacophore for YycG inhibition. This is further supported by the reported antibiofilm activity of the 3-allyl rhodanine derivative, which suggests that the 3-allyl substitution is compatible with this mode of action.

Association with Microbial Glucose Transport Systems

The disruption of nutrient uptake is another potential antimicrobial mechanism for the thiazolidinedione class. Research on Mycosidine, a novel antifungal agent based on a 3,5-disubstituted thiazolidine-2,4-dione structure, has suggested that its activity is linked to the inhibition of glucose transport in fungi. This interference with a fundamental metabolic process represents a promising mechanism of action. However, specific studies detailing the interaction of 3-allyl-2,4-thiazolidinedione with microbial glucose transport systems are not prominently featured in the current body of scientific literature.

Antioxidant Mechanisms

The thiazolidin-2,4-dione (TZD) scaffold is recognized for its potential antioxidant properties. The general mechanism attributed to TZD analogues is their ability to act as scavengers of reactive oxygen species (ROS). Oxidative stress, which arises from an imbalance and overproduction of free radicals, can lead to cellular damage. By neutralizing these reactive species, TZD compounds can mitigate this damage. While this antioxidant capacity is a known feature of the broader TZD class, specific investigations into the detailed antioxidant mechanisms and ROS-scavenging potential of 3-allyl-2,4-thiazolidinedione itself are not extensively documented.

Reactive Oxygen Species Scavenging Pathways

The antioxidant activity of 2,4-thiazolidinedione analogues is a well-documented aspect of their biological profile. nih.govmdpi.com The primary mechanism underlying this effect is their ability to scavenge reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals, which can cause significant damage to cells, proteins, and DNA through oxidative stress. nih.govmdpi.com

Thiazolidinedione derivatives are understood to function as antioxidants by interrupting the damaging cascade initiated by ROS. The core structure of the TZD scaffold allows it to donate a proton to these reactive species. nih.gov This donation neutralizes the ROS, thereby preventing them from scavenging electrons from vital cellular components and mitigating the propagation of oxidative damage. nih.govencyclopedia.pub This antioxidant action is a key therapeutic property being explored for this class of compounds. encyclopedia.pub

Free Radical Scavenging Activities

The ability of TZD derivatives to scavenge free radicals has been quantitatively assessed through various in vitro assays. These studies provide evidence of the antioxidant potential within this chemical family. Common methods used to evaluate this activity include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.govnih.gov

Research has shown that different derivatives of the TZD scaffold exhibit a range of free-radical scavenging capabilities. For instance, studies on flavonyl-thiazolidine-2,4-dione compounds demonstrated scavenging of superoxide anion radicals (O₂⁻) and hydroxyl radicals (HO•). nih.gov Another study on novel TZD derivatives reported a high scavenging effect on superoxide anions (41-88% reduction) and inhibition of hydroxyl radical-dependent processes. researchgate.net The efficacy of these compounds is often dependent on the specific substitutions on the TZD ring. nih.gov

Below is a table summarizing the free radical scavenging activity of various 2,4-thiazolidinedione derivatives as reported in scientific literature.

Derivative TypeAssayActivity/ResultsReference
Phenolic TZD derivativesDPPH· Radical ScavengingCompounds 5f and 5l showed the highest activity (89.61% and 92.55% scavenging, respectively). nih.gov
Phenolic TZD derivativesABTS·⁺ Radical ScavengingCompounds 5f and 5l exhibited significant activity (58.27% and 70.66% scavenging, respectively). nih.gov
Flavonyl-TZD compoundsDPPH Radical Scavenging9-40% scavenging activity observed. nih.gov
Flavonyl-TZD compoundsSuperoxide Anion Radical (O₂⁻)28-50% scavenging activity observed. nih.gov
Flavonyl-TZD compoundsHydroxyl Radical (HO•) Scavenging16.7-76.7% scavenging activity observed. nih.gov
Novel TZD derivativesSuperoxide Anion Radical (O₂⁻)High scavenging effect reported (41-88%). researchgate.net

This table is illustrative of the activities of the 2,4-thiazolidinedione class. The specific compound 2,4-Thiazolidinedione, 3-allyl- was not explicitly tested in these studies.

Other Mechanistic Studies (e.g., Anti-inflammatory, Antiproliferative)

Beyond antioxidant effects, the TZD scaffold is a cornerstone for compounds exhibiting a wide array of other biological activities, including anti-inflammatory and antiproliferative actions. encyclopedia.pubnih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of TZD derivatives are among their most studied attributes. A primary mechanism is their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.comencyclopedia.pub PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation. nih.gov Activation of PPAR-γ by TZDs can negatively interfere with inflammatory signaling pathways, such as the nuclear factor kappa beta (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes. encyclopedia.pub

Furthermore, some research suggests that the anti-inflammatory effects of TZDs may not be exclusively dependent on PPAR-γ. Studies have indicated a potential link to the glucocorticoid receptor (GR) pathway. For example, the anti-inflammatory activity of certain TZDs was found to be reversible by a GR antagonist, and these compounds could activate the nuclear translocation of the GR, suggesting a complex interplay between these signaling pathways. nih.gov

Antiproliferative Mechanisms

The antiproliferative activity of TZD derivatives against various cancer cell lines has also been documented. The mechanisms behind this activity are varied and can depend on the specific molecular structure of the derivative.

One key mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). plos.org VEGFR-2 is a critical kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow. By inhibiting this receptor, TZD derivatives can stifle tumor progression. Molecular docking studies have shown that the TZD moiety can form crucial interactions within the receptor's binding site. plos.org

Other antiproliferative actions include the induction of apoptosis (programmed cell death). For example, certain TZD derivatives have been shown to significantly reduce the expression of anti-apoptotic genes like Bcl-2 and Survivin in cancer cells. plos.org Research into 2-aryl-4-oxo-thiazolidin-3-yl amides has identified compounds that are effective in killing prostate cancer cells with improved selectivity. nih.gov

The table below presents findings on the antiproliferative activity of selected TZD derivatives.

Derivative TypeTarget Cell LineActivity/Results (IC₅₀)Proposed MechanismReference
Thiazolidine-2,4-dione derivative 14a Caco-2 (Colon Cancer)1.5 µMVEGFR-2 Inhibition, Apoptosis Induction plos.org
Thiazolidine-2,4-dione derivative 14a HepG-2 (Liver Cancer)31.5 µMVEGFR-2 Inhibition, Apoptosis Induction plos.org
2-aryl-4-oxo-thiazolidin-3-yl amide 8 Prostate Cancer CellsPotent cytotoxicityNot specified nih.gov
2-aryl-4-oxo-thiazolidin-3-yl amide 20 Prostate Cancer CellsPotent cytotoxicityNot specified nih.gov
2-aryl-4-oxo-thiazolidin-3-yl amide 21 Prostate Cancer CellsPotent cytotoxicityNot specified nih.gov

This table shows the activity of various derivatives within the 2,4-thiazolidinedione class. The specific compound 2,4-Thiazolidinedione, 3-allyl- was not explicitly tested in these studies.

Computational Chemistry and Molecular Modeling Studies of 3 Allyl 2,4 Thiazolidinedione

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and dynamic behavior of molecules like 3-allyl-2,4-thiazolidinedione at an atomic level. These in silico methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD), offer profound insights that complement experimental findings.

Advanced Research Techniques and Methodologies

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. For derivatives of the 3-allyl-2,4-thiazolidinedione family, such as (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one, single-crystal X-ray diffraction analysis reveals critical structural details.

In a study of this related compound, the analysis showed that the two five-membered rings (the thiazolidinone and thiophene (B33073) rings) are nearly coplanar. nih.gov A key finding was that the allyl group attached to the nitrogen atom is oriented almost perpendicularly to the plane of the thioxothiazolidine ring, evidenced by a torsion angle of 90.2(3)°. nih.gov The crystal packing is stabilized by intermolecular forces, including C—H···O hydrogen bonds that form molecular dimers and π–π stacking interactions between adjacent heterocyclic rings. nih.gov These detailed structural insights are fundamental for structure-activity relationship (SAR) studies, where understanding the exact spatial configuration of the molecule is essential for predicting its interaction with biological targets or material surfaces.

Below is a table summarizing the crystallographic data obtained for a representative 3-allyl thiazolidinone derivative.

ParameterValue
Molecular FormulaC₁₁H₉NOS₃
Molecular Weight (Mr)267.37
Crystal SystemTriclinic
a (Å)6.7342 (2)
b (Å)7.3762 (2)
c (Å)13.2917 (5)
α (°)79.386 (2)
β (°)80.104 (2)
γ (°)68.908 (1)
Volume (V) (ų)601.44 (3)
Z (molecules/unit cell)2
RadiationMo Kα
Temperature (K)296

Crystal data for (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one, a related derivative. Data sourced from reference nih.gov.

Solid-State Analyses (e.g., Hirshfeld Surface Analysis)

For heterocyclic compounds, Hirshfeld analysis can deconvolute the complex network of non-covalent interactions. A typical analysis reveals the percentage contribution of various contacts, such as H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions. nih.gov For instance, bright red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) indicate strong hydrogen bonding interactions, which are crucial for the stability of the crystal structure. nih.gov This technique provides a deeper understanding of the supramolecular architecture, complementing the geometric data obtained from X-ray crystallography and explaining the physical properties of the solid material. nih.gov

Electrochemical Techniques in Corrosion Inhibition Studies

The utility of 3-allyl-2,4-thiazolidinedione derivatives as corrosion inhibitors for metals like copper and steel is extensively studied using electrochemical methods. mdpi.comnih.gov These techniques provide quantitative data on the inhibitor's efficiency and mechanistic insights into the corrosion protection process. mdpi.com

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal sample (working electrode) and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, key parameters like the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (anodic βa and cathodic βc) are determined. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition. Studies on thiazolidinedione derivatives show they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.comresearchgate.net For example, (Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD) was found to be a mixed-type inhibitor for copper in a 3.5 wt.% NaCl solution. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. mdpi.com It works by applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The results are often visualized as Nyquist plots. In corrosion studies, the addition of an effective inhibitor like a 3-allyl-2,4-thiazolidinedione derivative leads to a significant increase in the diameter of the Nyquist plot's semicircle. researchgate.net This corresponds to an increase in the charge transfer resistance (R_ct), indicating that the inhibitor film is impeding the flow of charge and thus slowing down corrosion. researchgate.net Concurrently, a decrease in the double-layer capacitance (C_dl) is observed, which is attributed to the adsorption of inhibitor molecules onto the metal surface, displacing water molecules and decreasing the local dielectric constant. mdpi.comresearchgate.net

The table below summarizes typical findings from electrochemical studies of thiazolidinedione derivatives as corrosion inhibitors.

TechniqueParameterObservation upon Inhibitor AdditionInterpretation
Potentiodynamic Polarization (PDP) Corrosion Current (i_corr)DecreasesReduced corrosion rate
Corrosion Potential (E_corr)Minor shiftMixed-type inhibition
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (R_ct)IncreasesFormation of a protective barrier
Double-Layer Capacitance (C_dl)DecreasesAdsorption of inhibitor on the surface

Generalized findings from references mdpi.com, researchgate.net, nih.gov.

Surface Characterization Techniques in Materials Science Applications

To verify the formation of a protective film by 3-allyl-2,4-thiazolidinedione derivatives and to analyze its morphology, various surface characterization techniques are employed. These methods provide visual and compositional evidence of the inhibitor's action at the metal surface.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the metal surface. By comparing the surface morphology of a metal sample exposed to a corrosive environment with and without the inhibitor, the protective effect can be visualized directly. Surfaces protected by an effective inhibitor show significantly less damage, such as pitting and uniform corrosion, appearing much smoother than the unprotected surfaces. researchgate.net

Contact Angle Measurement: This technique measures the angle at which a liquid droplet interfaces with the solid surface. An increased contact angle for water on a metal surface treated with the inhibitor indicates a change from a hydrophilic to a more hydrophobic surface. This hydrophobicity helps to repel water and corrosive species, contributing to the protective mechanism of the adsorbed inhibitor film.

X-ray Diffraction (XRD): XRD is a technique used to identify the crystalline phases of a material. In corrosion science, it can be applied to analyze the composition of the metal surface after exposure to the corrosive medium. It can help identify corrosion products or confirm that the inhibitor has prevented the formation of such products. It can also be used to study the structure of the inhibitor film itself if it forms a sufficiently ordered layer on the substrate.

Emerging Applications and Future Research Perspectives

Development of Multi-Targeting Agents Based on N-Allyl-2,4-thiazolidinediones

The paradigm of "one-drug, one-target" is progressively being supplemented by a multi-target approach, or polypharmacology, which is considered a more effective strategy for treating complex multifactorial diseases like cancer and diabetes. nih.govnih.gov The N-allyl-2,4-thiazolidinedione structure is a versatile scaffold for designing such multi-targeting agents. nih.gov Its adaptability allows for substitutions at multiple positions, enabling the creation of hybrid molecules that can interact with several biological targets simultaneously. nih.govnih.gov

Recent research has focused on developing TZD derivatives that act as conjoint inhibitors for various key proteins implicated in disease pathways. For instance, novel thiazolidine-2,4-diones have been designed and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFRT790M), both crucial targets in cancer therapy. nih.gov This dual inhibition strategy aims to overcome the resistance often seen with single-target agents.

In the context of diabetes, new TZD derivatives are being explored for their multi-modal antidiabetic activities. nih.gov These compounds are designed not only to be agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), the primary target of traditional glitazones, but also to inhibit other key metabolic enzymes like α-amylase, α-glucosidase, and aldose reductase. nih.govmdpi.com This multi-pronged attack can lead to better glycemic control and potentially address diabetic complications. nih.gov

The design of these multi-target agents often involves molecular hybridization, where the N-allyl-2,4-thiazolidinedione core is combined with other pharmacologically active moieties. nih.govnih.gov For example, hybrids of thiazolidine-2,4-dione with succinimide (B58015) or 2-oxoindoline have been synthesized and shown to possess enhanced biological activities. nih.govmdpi.com

Strategies for Addressing and Overcoming Biological Resistance Mechanisms

The development of resistance to therapeutic agents is a significant challenge in the treatment of chronic diseases and infections. While thiazolidinediones are effective, resistance can emerge through various mechanisms. nih.gov For instance, in the context of insulin (B600854) resistance, while TZDs can improve sensitivity, the underlying complex pathophysiology can lead to a diminished response over time. nih.govnih.gov

Strategies to overcome resistance involving N-allyl-2,4-thiazolidinedione derivatives often focus on structural modifications to create next-generation compounds with improved efficacy and the ability to circumvent resistance pathways. rsc.org One approach is the development of partial PPAR-γ agonists, which aim to retain the therapeutic benefits while minimizing the side effects that can contribute to treatment discontinuation. nih.gov

Another strategy involves the design of multi-target ligands as discussed previously. By simultaneously hitting multiple targets, these compounds can make it more difficult for resistance to develop. For example, a compound that inhibits both a primary target and a resistance-conferring mutation or a bypass pathway could maintain its efficacy for longer. nih.gov

Furthermore, research into the precise molecular mechanisms of TZD action and resistance continues. Understanding how these compounds affect gene expression, protein function, and metabolic pathways at a cellular level is crucial for designing new drugs that can overcome resistance. nih.govnps.org.au For instance, studies have shown that TZDs can protect insulin-secreting beta-cells from stress, which may help to preserve their function and delay the progression of diabetes, a form of overcoming the "resistance" of the beta-cells to failure. nih.gov

Exploration of Novel Therapeutic or Industrial Applications (e.g., Corrosion Inhibition)

While the primary focus of TZD research has been in medicinal chemistry, recent studies have highlighted the potential of these compounds in industrial applications, most notably as corrosion inhibitors. mdpi.comresearchgate.net The unique molecular structure of N-allyl-2,4-thiazolidinedione derivatives, containing heteroatoms (Nitrogen, Oxygen, Sulfur) and π-electrons, makes them effective in preventing the corrosion of metals like copper and mild steel in aggressive environments. mdpi.comnih.gov

Studies have shown that (Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD) exhibits excellent corrosion inhibition properties for copper in a NaCl solution. mdpi.comresearchgate.net Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization curves (PPC) have demonstrated that ATZD forms a protective film on the metal surface, significantly reducing the corrosion rate. mdpi.comresearchgate.net The presence of the allyl group (–C3H5) in the ATZD molecule was found to enhance its inhibitory efficiency compared to derivatives without this group. mdpi.comresearchgate.net

The mechanism of action as a corrosion inhibitor involves the adsorption of the TZD derivative onto the metal surface, forming a barrier that prevents contact with the corrosive medium. nih.gov This adsorption is facilitated by the heteroatoms and the aromatic rings in the molecule. researchgate.net

Beyond corrosion inhibition, the diverse biological activities reported for TZD derivatives, such as antimicrobial, anti-inflammatory, and antioxidant properties, suggest that N-allyl-2,4-thiazolidinedione could be explored for other industrial applications, for example, in the development of new materials or as additives in various formulations. nih.govnih.gove3s-conferences.org

Table 1: Corrosion Inhibition Efficiency of a 3-Allyl-2,4-thiazolidinedione Derivative

Inhibitor Metal Corrosive Medium Inhibition Efficiency (IE%) Technique

This interactive table is based on data from studies on corrosion inhibition. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery for N-Allyl-2,4-thiazolidinediones

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of N-allyl-2,4-thiazolidinedione derivatives is no exception. nih.govtue.nl These computational tools are being used to accelerate and rationalize the design-make-test-analyze cycle, from target identification to lead optimization. nih.govyoutube.com

Rational Drug Design and Virtual Screening: AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new TZD derivatives. nih.gov Computational docking studies, a common application, predict how these molecules will bind to their target proteins, such as PPAR-γ, VEGFR-2, or EGFR. nih.govnih.govrsc.org This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and desired biological effect, saving time and resources. rsc.org

Predictive Modeling (ADMET): A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models powered by AI can predict these properties for novel N-allyl-2,4-thiazolidinedione derivatives before they are even synthesized. nih.gov This early-stage prediction helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Generative AI for Novel Scaffolds: Generative AI models are being employed to design entirely new molecules from scratch. youtube.com By learning the underlying patterns in known active molecules, these models can propose novel N-allyl-2,4-thiazolidinedione-based structures with potentially enhanced properties or novel mechanisms of action. youtube.comyoutube.com These generative approaches can explore a much larger chemical space than traditional methods. youtube.com

Data Analysis and Interpretation: The large amounts of data generated from high-throughput screening and other experimental techniques can be effectively analyzed using ML algorithms. researchgate.net These algorithms can identify complex structure-activity relationships (SAR) that may not be apparent to human researchers, providing valuable insights for the next round of drug design. nih.gov

The synergy between computational approaches and experimental validation is key. youtube.comresearchgate.net AI and ML are powerful tools for generating hypotheses and prioritizing experiments, but ultimately, the synthesized compounds must be tested in the lab to confirm their activity and properties. rsc.orgyoutube.com This integrated approach is expected to significantly accelerate the discovery of new and improved N-allyl-2,4-thiazolidinedione-based therapeutics and industrial agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-thiazolidinedione derivatives, and how do reaction mechanisms vary between methods?

  • The synthesis of 2,4-thiazolidinedione derivatives typically involves cyclization and substitution reactions. Four main strategies are categorized based on sulfur sources: thiourea, thiocyanate, carbonyl sulfur, and rhodanine methods . For example, the thiourea method employs condensation with chloroacetic acid under acidic conditions to form the thiazolidinedione core. Mechanistic studies highlight the role of hydrolysis and cyclization rates in determining yield and purity. Optimization of reaction parameters (e.g., temperature, catalyst) is critical for minimizing side reactions like over-oxidation .

Q. How can structural characterization of 3-allyl-substituted derivatives be performed to confirm purity and regioselectivity?

  • Characterization involves a combination of spectroscopic techniques:

  • IR spectroscopy : Identifies characteristic C=O (1650–1750 cm⁻¹) and C-S (650–750 cm⁻¹) stretches.
  • ¹H NMR : Allyl substituents show distinct vinyl proton splitting (δ 5.0–6.0 ppm) and coupling constants (J = 10–17 Hz).
  • Chromatography (TLC/HPLC) : Validates purity and monitors reaction progress .
    • Computational methods (e.g., DFT) can predict regioselectivity in allyl substitution by analyzing electron density distribution .

Q. What experimental design considerations are critical for evaluating biological activity (e.g., antioxidant or antimicrobial assays)?

  • Antioxidant assays : Use DPPH radical scavenging with ascorbic acid as a reference standard. Test compounds at varying concentrations (e.g., 10–100 µg/mL) and measure IC₅₀ values. Ensure solvent compatibility (e.g., DMSO ≤1% v/v) to avoid interference .
  • Antimicrobial assays : Employ microdilution methods (MIC/MBC) against Gram-positive/negative strains. Structural modifications (e.g., 3-allyl or 5-heterocyclic substituents) enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) elucidate electronic and geometric properties of 3-allyl-substituted derivatives?

  • DFT calculations at the B3LYP/6-31G(d,p) level reveal bond-length discrepancies (e.g., C4-C5: 1.464–1.547 Å vs. experimental 1.547 Å), attributed to π-electron delocalization in substituted derivatives. Frontier molecular orbital (FMO) analysis predicts reactivity and interaction with biological targets (e.g., PPARγ) .

Q. What structural modifications enhance antimicrobial efficacy while mitigating toxicity risks?

  • Introducing nitrogen-containing heterocycles (e.g., triazoles) at the 3-position improves antimicrobial activity against E. coli and S. aureus. However, hepatotoxicity risks require rigorous in vitro cytotoxicity screening (e.g., HepG2 cell viability assays) and metabolic stability studies (e.g., CYP450 inhibition) .

Q. How can reaction kinetics and atom economy be optimized in large-scale synthesis?

  • Kinetic studies of the Mannich reaction (for allyl derivatives) show pseudo-first-order dependence on formaldehyde concentration. Atom economy is improved by using recyclable catalysts (e.g., Amberlyst-15) and minimizing stoichiometric reagents. Process intensification via flow chemistry reduces side-product formation .

Q. What molecular mechanisms underlie the PPARγ activation by 3-allyl-substituted thiazolidinediones?

  • The 3-allyl group enhances ligand-receptor binding affinity (Kd ≈ 40 nM for PPARγ) by stabilizing hydrophobic interactions in the ligand-binding domain. Molecular docking simulations reveal that allyl substituents occupy a subpocket adjacent to helix 12, critical for co-activator recruitment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.